Nitromethaqualone
Overview
Description
Nitromethaqualone is a synthetic analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than methaqualone, with a typical dose being approximately 25 milligrams . The compound is chemically identified as 2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone involves the nitration of methaqualone. The process typically starts with methaqualone, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducers like tin(II) chloride.
Substitution: Typical conditions involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Nitromethaqualone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses due to its sedative and hypnotic properties.
Mechanism of Action
Nitromethaqualone exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The compound’s increased potency compared to methaqualone is attributed to its higher affinity for the GABA-A receptor .
Comparison with Similar Compounds
Methaqualone: The parent compound, known for its sedative and hypnotic effects.
Quinazolinone Derivatives: A class of compounds with various pharmacological activities, including sedative, anticonvulsant, and anti-inflammatory properties.
Uniqueness: Nitromethaqualone is unique due to its significantly higher potency compared to methaqualone. This increased potency is due to the presence of the nitro group, which enhances its binding affinity to the GABA-A receptor . Additionally, its specific chemical structure allows for selective interactions with biological targets, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHHDMJWDYJXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187601 | |
Record name | Nitromethaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340-52-3 | |
Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitromethaqualone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitromethaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROMETHAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?
A1: this compound undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []
Q2: How is this compound excreted, and what does this suggest about its pharmacokinetic properties?
A2: Both humans and rats exhibit protracted excretion of this compound metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of this compound and its metabolites. []
Q3: What analytical techniques are effective for identifying and differentiating this compound from its isomers and similar compounds?
A3: A combination of analytical techniques is crucial for accurate identification and differentiation of this compound. These include:
- Gas-liquid chromatography (GLC): Provides distinct retention times for this compound and its isomers. []
- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []
- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing this compound from structurally similar compounds. []
Q4: What is the structural characterization of this compound?
A4: this compound is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []
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